molecular formula C15H22N6S B6718503 N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

Cat. No.: B6718503
M. Wt: 318.4 g/mol
InChI Key: BVPXKZGXRPMANS-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with a thiomorpholine ring and a pyrazole moiety

Properties

IUPAC Name

N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-12(13-9-18-19(2)10-13)20(3)14-8-15(17-11-16-14)21-4-6-22-7-5-21/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPXKZGXRPMANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N(C)C2=NC=NC(=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine typically involves multi-step organic synthesis

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Thiomorpholine Introduction: The thiomorpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with thiomorpholine.

    Pyrazole Attachment: The pyrazole moiety is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-pyrimidin-4-amine: Lacks the thiomorpholine ring, which may affect its biological activity and chemical properties.

    N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine: Contains a morpholine ring instead of a thiomorpholine ring, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of the thiomorpholine ring in N-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine distinguishes it from similar compounds

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